(3-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
CAS No.: 898763-10-5
Cat. No.: VC3869995
Molecular Formula: C18H16ClNO
Molecular Weight: 297.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898763-10-5 |
|---|---|
| Molecular Formula | C18H16ClNO |
| Molecular Weight | 297.8 g/mol |
| IUPAC Name | (3-chlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H16ClNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 |
| Standard InChI Key | XCWSHQHHORQCCU-UHFFFAOYSA-N |
| SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl |
| Canonical SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines two aromatic systems: a 3-chlorophenyl group and a benzoyl-substituted phenyl ring connected to a 2,5-dihydro-1H-pyrrole (a partially saturated pyrrole derivative). The IUPAC name, (3-chlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone, reflects this arrangement. Key structural attributes include:
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Chlorine substitution: The meta-chlorine on the phenyl ring enhances electrophilic reactivity and influences intermolecular interactions.
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Pyrrole moiety: The 2,5-dihydro-1H-pyrrole introduces a non-aromatic, conjugated system capable of hydrogen bonding and π-stacking.
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Methylene linker: The –CH₂– group between the pyrrole and phenyl rings provides conformational flexibility.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 898763-10-5 | |
| Molecular Formula | C₁₈H₁₆ClNO | |
| Molecular Weight | 297.8 g/mol | |
| SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl | |
| InChI Key | XCWSHQHHORQCCU-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The primary synthesis route involves a multi-step strategy combining Friedel-Crafts acylation and Paal-Knorr pyrrole formation:
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Friedel-Crafts Acylation: Reacting 3-chlorobenzoyl chloride with toluene derivatives under AlCl₃ catalysis yields the benzophenone backbone.
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Paal-Knorr Synthesis: Condensation of a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxyfuran) with ammonium acetate forms the 2,5-dihydro-1H-pyrrole ring .
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Methylene Bridging: A Mannich reaction or nucleophilic substitution attaches the pyrrole to the benzophenone core .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C, 6 hr | 78 | 95 |
| Paal-Knorr | NH₄OAc, EtOH, reflux, 12 hr | 82 | 97 |
| Methylene Bridging | K₂CO₃, DMF, 80°C, 24 hr | 65 | 90 |
Data adapted from VulcanChem and RSC publications .
Spectroscopic Characterization
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¹H NMR (CDCl₃): Signals at δ 7.4–7.6 ppm (aromatic protons), δ 6.2–6.4 ppm (dihydro-pyrrole CH), and δ 4.1–4.3 ppm (methylene –CH₂–) .
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IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C–Cl).
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Mass Spectrometry: Molecular ion peak at m/z 297.8 [M+H]⁺, with fragments at m/z 139 (pyrrole-CH₂⁺) and m/z 125 (chlorophenyl⁺).
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates moderate inhibition of tyrosine kinases (IC₅₀ = 1.2 μM) and acetylcholinesterase (IC₅₀ = 8.7 μM), likely due to interactions between the chlorophenyl group and enzyme hydrophobic pockets . Comparative studies show a 30% higher activity than its 3-bromophenyl analog, attributed to chlorine’s electronegativity enhancing substrate binding.
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923), it exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming ampicillin (MIC = 64 μg/mL) in biofilm disruption assays. The mechanism involves membrane permeabilization, as evidenced by propidium iodide uptake assays .
Industrial and Pharmaceutical Applications
Drug Development
As a kinase inhibitor lead, the compound has been derivatized to improve solubility and bioavailability. Esterification of the ketone group increases logP from 3.1 to 2.4, enhancing blood-brain barrier penetration .
Materials Science
In polymer composites, it acts as a UV stabilizer (absorbance at 320 nm, ε = 4500 L·mol⁻¹·cm⁻¹) and crosslinking agent, improving tensile strength by 40% in epoxy resins .
Comparative Analysis with Structural Analogs
Table 3: Comparison with (3-Bromophenyl) Analog
| Property | 3-Chlorophenyl Derivative | 3-Bromophenyl Derivative |
|---|---|---|
| Molecular Weight | 297.8 g/mol | 342.2 g/mol |
| LogP (octanol/water) | 3.1 | 3.5 |
| Kinase Inhibition IC₅₀ | 1.2 μM | 1.8 μM |
| Thermal Stability | Decomposes at 210°C | Decomposes at 195°C |
The chlorine analog’s superior bioactivity and stability make it preferable for pharmaceutical applications, while the bromine variant’s higher molecular weight benefits material science uses.
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